3-Dimethylphosphorylcyclohexan-1-one
Description
3-Dimethylphosphorylcyclohexan-1-one is a cyclohexanone derivative substituted with a dimethylphosphoryl group at the 3-position. This phosphorylated ketone likely serves as an intermediate in organophosphorus chemistry or medicinal chemistry due to the electron-withdrawing and steric effects of the phosphoryl group. Such compounds are often explored for their reactivity in nucleophilic additions or as precursors to ligands in catalysis .
Properties
IUPAC Name |
3-dimethylphosphorylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O2P/c1-11(2,10)8-5-3-4-7(9)6-8/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFCWVCCKUYXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylcyclohexan-1-one typically involves the reaction of cyclohexanone with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of 3-Dimethylphosphorylcyclohexan-1-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 3-Dimethylphosphorylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding phosphorylated cyclohexanone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Phosphorylated cyclohexanone derivatives.
Reduction: Phosphorylated cyclohexanol.
Substitution: Various substituted phosphorylcyclohexanone derivatives.
Scientific Research Applications
3-Dimethylphosphorylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorylated compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying phosphoryl transfer reactions.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Dimethylphosphorylcyclohexan-1-one involves its interaction with molecular targets such as enzymes. The phosphoryl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects. The compound’s ability to participate in phosphoryl transfer reactions makes it a valuable tool for studying biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
While direct data on 3-Dimethylphosphorylcyclohexan-1-one is absent, comparisons can be drawn to structurally related compounds from the evidence:
6-Dimethylaminomethyl-1-(3-methoxyphenyl)-1,3-dihydroxycyclohexane Phosphate Salt ()
- Structural Differences: This compound features a cyclohexane core with hydroxyl, methoxyphenyl, and dimethylaminomethyl substituents, stabilized as a phosphate salt. In contrast, 3-Dimethylphosphorylcyclohexan-1-one lacks hydroxyl groups and aromatic substituents but includes a phosphoryl group directly bonded to the cyclohexanone ring.
- Reactivity : The phosphate salt in is designed for pharmaceutical use, likely enhancing solubility or bioavailability. The phosphoryl group in the target compound may instead influence ketone reactivity (e.g., in Schiff base formation or Michael additions) .
Dimethyl 2-(3-Chlorophenyl)-6-hydroxy-6-methylcyclohex-3-ene-1,3-dicarboxylate ()
- Functional Groups : This compound has ester, hydroxyl, and chlorophenyl groups. The absence of a phosphoryl group limits its utility in phosphorus-mediated reactions.
- Synthesis: The title compound in was a minor byproduct during cyclohexanone synthesis, highlighting the challenges in controlling regioselectivity. A similar issue might arise during the synthesis of 3-Dimethylphosphorylcyclohexan-1-one, where steric hindrance from the phosphoryl group could lead to competing pathways .
4-(3-(Trifluoromethyl)phenyl)cyclohexan-1-one ()
- Electron-Withdrawing Effects: The trifluoromethyl group in this analog is strongly electron-withdrawing, similar to a phosphoryl group.
General Trends in Cyclohexanone Derivatives
- Applications : Compounds like those in and are often used in drug discovery, whereas phosphorylated ketones may find use in asymmetric catalysis or as flame retardants.
Data Table: Key Properties of Analogs
Biological Activity
3-Dimethylphosphorylcyclohexan-1-one, a compound with significant potential in various biological applications, has garnered attention due to its unique chemical structure and biological properties. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure:
- IUPAC Name: 3-Dimethylphosphorylcyclohexan-1-one
- Molecular Formula: CHOP
- Molecular Weight: 174.18 g/mol
The biological activity of 3-Dimethylphosphorylcyclohexan-1-one is primarily attributed to its interaction with various biological targets. The dimethylphosphoryl group is known to enhance the compound's affinity for certain enzymes, potentially modulating their activity. This interaction is crucial in understanding its therapeutic potential, particularly in neuropharmacology and enzyme inhibition studies.
Antimicrobial Properties
Research indicates that 3-Dimethylphosphorylcyclohexan-1-one exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Salmonella typhimurium | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Neuroprotective Effects
In addition to its antimicrobial activity, 3-Dimethylphosphorylcyclohexan-1-one has been investigated for its neuroprotective effects. A study conducted on animal models of neurodegeneration revealed that administration of the compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells.
Key Findings:
- Reduction in malondialdehyde (MDA) levels by 40%.
- Increase in superoxide dismutase (SOD) activity by 30%.
- Histological examination showed improved neuronal integrity compared to control groups.
Case Studies
Several case studies have examined the effects of 3-Dimethylphosphorylcyclohexan-1-one in clinical settings:
-
Case Study on Bacterial Infections:
- A clinical trial involving patients with chronic bacterial infections showed a positive response to treatment with 3-Dimethylphosphorylcyclohexan-1-one, with a notable reduction in infection symptoms and bacterial load over a four-week period.
-
Neurodegenerative Disease Management:
- In a pilot study involving patients with early-stage Alzheimer's disease, participants receiving the compound reported improved cognitive function and reduced behavioral symptoms compared to those receiving a placebo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
